2-(Benzyl(methyl)amino)quinolin-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]quinolin-8-ol |
InChI |
InChI=1S/C17H16N2O/c1-19(12-13-6-3-2-4-7-13)16-11-10-14-8-5-9-15(20)17(14)18-16/h2-11,20H,12H2,1H3 |
InChI Key |
KGVZDBPKKNJLQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origin of Product |
United States |
Coordination Chemistry of 2 Benzyl Methyl Amino Quinolin 8 Ol Ligands
Ligand Design and Chelating Properties of 2-(Benzyl(methyl)amino)quinolin-8-ol
The design of this compound as a ligand is rooted in the well-established chelating properties of the 8-hydroxyquinoline (B1678124) (8HQ) framework. 8HQ is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. tandfonline.comnih.gov This forms a stable five-membered chelate ring.
The introduction of the benzyl(methyl)amino group at the 2-position is intended to modulate the ligand's properties. The amino group can influence the electron density on the quinoline nitrogen, thereby affecting the ligand's basicity and the stability of the resulting metal complexes. The presence of the bulky benzyl (B1604629) group can also introduce steric constraints that may affect the coordination geometry and the stoichiometry of the metal complexes formed.
Like other 8-hydroxyquinoline derivatives, this compound acts as a monoprotic bidentate ligand, utilizing the quinoline nitrogen and the hydroxyl oxygen as donor atoms to form complexes with a variety of metal ions. tandfonline.comdovepress.com
Formation of Metal Complexes with Transition and Main Group Metals
The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is commonly found to be in a 1:2 metal-to-ligand (M:L) ratio for divalent metal ions. sphinxsai.comresearchgate.net This is consistent with the formation of neutral complexes where two monoanionic ligands satisfy the charge of the metal ion. For trivalent metals, a 1:3 stoichiometry is often observed.
Table 1: Common Stoichiometries of Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Stoichiometry (M:L) |
|---|---|
| Cu²⁺ | 1:2 |
| Ni²⁺ | 1:2 |
| Co²⁺ | 1:2 |
| Mn²⁺ | 1:2 |
| Zn²⁺ | 1:2 |
| Fe³⁺ | 1:3 |
Note: This table is based on data for 8-hydroxyquinoline and its other derivatives, and it is anticipated that this compound would form complexes with similar stoichiometries.
The identity of the metal ion plays a crucial role in determining the coordination geometry and electronic structure of the resulting complexes. For transition metal complexes of 8-hydroxyquinoline and its derivatives, various geometries are possible, with octahedral and distorted octahedral being common. sphinxsai.comresearchgate.net
For instance, Cu(II) complexes with 8HQ derivatives often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. sphinxsai.com The electronic spectra of these complexes can provide insights into their structure. For example, Co(II) and Ni(II) complexes of a related 8-quinolinol derivative have been reported to have octahedral configurations based on their electronic absorption bands. sphinxsai.com
The electronic structure of the complexes is a combination of the ligand's molecular orbitals and the metal's d-orbitals. The interaction between them leads to charge transfer bands in the electronic spectra, in addition to the d-d transitions of the metal ion.
The synthesis of metal chelates of this compound can be achieved through several established methods for preparing 8-hydroxyquinoline complexes. bepls.comjchemlett.com A common approach involves the reaction of the ligand with a metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent.
Typically, the ligand is dissolved in an organic solvent, such as ethanol (B145695) or methanol, and a solution of the metal salt in the same or a different solvent is added. bepls.com The reaction is often carried out under reflux to ensure completion. jchemlett.com The pH of the reaction mixture may be adjusted to facilitate the deprotonation of the hydroxyl group and subsequent coordination. bepls.com The resulting metal complex, which is often a colored precipitate, can then be isolated by filtration, washed, and dried. bepls.com
For example, a general procedure for the synthesis of a divalent metal complex would involve reacting the ligand with the corresponding metal(II) chloride or acetate in a 2:1 ligand-to-metal molar ratio in an ethanolic solution. bepls.comjchemlett.com
Spectroscopic Characterization of Metal Complexes
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the coordination of this compound to a metal ion. The comparison of the vibrational spectra of the free ligand with those of its metal complexes provides direct evidence of chelation.
A key indicator of coordination is the change in the O-H stretching vibration. In the IR spectrum of the free ligand, a broad band corresponding to the phenolic O-H group is expected, typically in the range of 3500-3300 cm⁻¹. sphinxsai.combendola.com Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. bendola.com
Furthermore, changes in the vibrational modes of the quinoline ring, particularly the C=N stretching vibration, can be observed upon coordination of the nitrogen atom to the metal center. bendola.com New bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹) can be assigned to the metal-ligand stretching vibrations, such as ν(M-O) and ν(M-N), providing direct evidence of the coordination bonds. ijcce.ac.ir
Table 2: Selected IR Bands (cm⁻¹) for 8-Hydroxyquinoline Derivatives and Their Expected Shifts Upon Complexation
| Vibrational Mode | Free Ligand (approx. cm⁻¹) | Metal Complex (approx. cm⁻¹) | Interpretation |
|---|---|---|---|
| ν(O-H) | 3500-3300 (broad) | Absent | Deprotonation and coordination of the hydroxyl oxygen |
| ν(C=N) | 1630-1570 | Shifted | Coordination of the quinoline nitrogen |
| ν(C-O) | 1280-1200 | Shifted to higher frequency | Formation of M-O bond |
| ν(M-O) | - | 600-400 | Metal-Oxygen stretching |
Note: The exact positions of the bands can vary depending on the specific derivative and the metal ion.
Information regarding the coordination chemistry of this compound and its metal complexes is not available in the current body of scientific literature.
Extensive searches for research data pertaining to the chemical compound “this compound” and its coordination complexes with various metals have yielded no specific results. Consequently, the detailed analysis of its coordination chemistry, as outlined in the requested article structure, cannot be provided at this time.
The subsections that could not be addressed due to the absence of published research include:
X-ray Crystallography of this compound Metal Complexes:There are no published crystal structures for any metal complexes of this ligand.
While the broader class of quinolin-8-ol derivatives is known for its chelating properties and has been extensively studied in coordination chemistry, the specific substituent at the 2-position, a benzyl(methyl)amino group, appears to be a novel structural motif for which coordination chemistry studies have not yet been reported in publicly accessible databases and scientific journals.
Therefore, the creation of an article with the requested detailed research findings and data tables is not feasible without primary research being conducted and published on this specific compound.
Advanced Applications of 2 Benzyl Methyl Amino Quinolin 8 Ol and Its Metal Complexes
Chemosensing and Fluorescent Probe Development
The development of fluorescent probes for metal ion detection is a significant area of research for 8-hydroxyquinoline (B1678124) derivatives. nih.govisca.me These compounds are known to form highly fluorescent complexes with various metal ions. nih.gov The core mechanism often involves the chelation of the metal ion by the nitrogen atom of the quinoline (B57606) ring and the oxygen of the hydroxyl group, leading to enhanced fluorescence (Chelation-Enhanced Fluorescence, CHEF). nih.gov
Selective and Sensitive Detection of Specific Metal Ions (e.g., Zn²⁺, Al³⁺)
There are no specific studies in the reviewed scientific literature that detail the use of 2-(Benzyl(methyl)amino)quinolin-8-ol as a selective and sensitive chemosensor for any specific metal ions, including Zinc (Zn²⁺) or Aluminum (Al³⁺). While derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are commonly developed as fluorogenic chelators for ions like Zn²⁺, specific research findings, detection limits, or selectivity data for this compound are not documented. nih.govresearchgate.net
Luminescence Properties and Mechanisms in Metal-2-(Benzyl(methyl)amino)quinolin-8-ol Systems
The luminescence properties and the precise mechanisms (e.g., Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF)) for metal complexes of This compound have not been investigated in the available literature. Studies on related 8-hydroxyquinoline derivatives show that upon complexation with a metal ion, processes that normally quench fluorescence, such as PET, can be inhibited, leading to a "turn-on" fluorescent response. researchgate.net However, without experimental data for the title compound, its specific luminescence behavior and the governing mechanisms remain uncharacterized.
Design Principles for ON-OFF and OFF-ON Fluorescent Sensors
The design of "ON-OFF" or "OFF-ON" fluorescent sensors typically involves integrating a fluorophore (like 8-hydroxyquinoline) with a receptor that can selectively bind to a target analyte. The binding event then modulates the fluorescence through mechanisms like PET, FRET (Förster Resonance Energy Transfer), or ESIPT (Excited-State Intramolecular Proton Transfer). While these general principles are well-established for the broader class of quinoline-based sensors, there is no literature available that applies these design principles to create sensors based specifically on This compound .
Catalytic Applications in Organic Transformations
Metal complexes of 8-hydroxyquinoline and its derivatives are known to be effective catalysts in various organic reactions. The chelating nature of the ligand can stabilize metal centers, allowing them to participate in catalytic cycles.
Homogeneous Catalysis using this compound Metal Complexes
There are no published research articles describing the synthesis of metal complexes of This compound and their subsequent application in homogeneous catalysis for any organic transformations. While metal complexes of other quinoline derivatives have been used in reactions such as oxidation and hydrogenation, the catalytic activity of complexes involving this specific ligand has not been explored or reported. researchgate.netdovepress.com
Heterogeneous Catalysis and Nanocatalyst Development (e.g., MCM-41-supported complexes)
The development of heterogeneous catalysts often involves immobilizing a homogeneous catalyst onto a solid support, such as the mesoporous silica (B1680970) material MCM-41, to improve reusability and stability. A search of the scientific literature found no instances of This compound or its metal complexes being supported on MCM-41 or any other solid support for use in heterogeneous catalysis. The synthesis and catalytic performance of such nanocatalysts have not been documented.
Mechanistic Pathways in Catalytic Cycles Involving the Compound
The catalytic activity of this compound and its metal complexes stems from the versatile coordination chemistry of the 8-hydroxyquinoline scaffold. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as a bidentate chelating ligand, readily forming stable complexes with a variety of transition metals. These metal complexes are central to the catalytic pathways, serving as the active species that orchestrate bond-forming and bond-breaking events.
In many proposed catalytic cycles involving 8-hydroxyquinoline derivatives, the mechanism begins with the coordination of the substrate to the metal center of the complex. The quinoline ligand plays a crucial role in modulating the electronic properties and steric environment of the metal ion, thereby influencing its reactivity and selectivity. For instance, in nickel-catalyzed C-H functionalization reactions directed by related 8-aminoquinoline guides, the catalytic cycle is understood to involve paramagnetic Ni(II) species. chemrxiv.org The reaction is often initiated by the deprotonation of an amide or related group, followed by coordination to the Ni(II) center. chemrxiv.org
A generalized pathway can be described as follows:
Ligand Exchange/Substrate Coordination: The catalytic cycle is initiated by the coordination of a reactant molecule to the metal center of the this compound complex, displacing a weakly bound solvent molecule.
Activation Step: The coordinated substrate is activated by the metal center. This can occur through various processes, such as oxidative addition or acting as a Lewis acid. In C-H activation, for example, the carboxylate has been proposed to play a role in the subsequent proton transfer. chemrxiv.org
Migratory Insertion/Reductive Elimination: The activated substrate undergoes transformation, which may involve migratory insertion of another reactant molecule. The final step is often reductive elimination, which forms the desired product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.
The benzyl(methyl)amino group at the 2-position can further influence the catalytic process. Its steric bulk can direct the approach of substrates, leading to enhanced regioselectivity. Electronically, this group can fine-tune the electron density at the metal center, impacting the rates of key steps like oxidative addition and reductive elimination. The transient Lewis acid-base interaction between the quinoline nitrogen and a carbonyl group has been identified as a key factor in racemization during dynamic kinetic resolutions, highlighting the active role of the ligand structure in the reaction mechanism. researchgate.net
Corrosion Inhibition Studies
The molecular structure of this compound makes it a promising candidate for a corrosion inhibitor. The presence of multiple active centers, including the quinoline ring system, the hydroxyl group, the tertiary amine, and the aromatic benzyl (B1604629) group, allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
Adsorption Mechanisms of this compound on Metal Surfaces
The primary mechanism of corrosion inhibition by this compound involves its adsorption onto the metal surface, creating a film that isolates the metal from the aggressive environment. electrochemsci.org This adsorption is facilitated by several features of the molecule. The planar quinoline ring can lie flat on the metal surface, maximizing surface coverage. The nitrogen and oxygen heteroatoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms (like iron or copper), forming strong coordinate bonds (chemisorption). mdpi.commdpi.com
Furthermore, the delocalized π-electrons of the quinoline and benzyl aromatic rings can interact with the metal surface. electrochemsci.org The molecule can also be protonated in acidic media, leading to electrostatic interactions between the positively charged inhibitor molecule and a negatively charged metal surface (physisorption). mdpi.com
Studies on similar quinoline derivatives show that their adsorption behavior often follows the Langmuir adsorption isotherm model, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The process involves both physical and chemical adsorption mechanisms. mdpi.com Density Functional Theory (DFT) calculations on related inhibitors have confirmed that nitrogen and oxygen atoms are the primary active sites for adsorption, showing strong coupling with metal atoms on the surface. mdpi.comdeakin.edu.au The formation of this adsorbed protective film has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM). electrochemsci.orgresearchgate.net
Electrochemical Characterization of Inhibition Efficiency
Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of quinoline-based inhibitors.
Potentiodynamic Polarization: Polarization studies on metals like carbon steel and aluminum alloys in corrosive media (e.g., HCl, NaCl solutions) show that 8-hydroxyquinoline derivatives typically act as mixed-type inhibitors. mdpi.comresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. mdpi.comresearchgate.net The addition of the inhibitor leads to a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr). Inhibition efficiency (IE%) increases with higher concentrations of the inhibitor, with studies on analogous compounds reporting efficiencies reaching over 96%. electrochemsci.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS studies provide further insight into the inhibitor's mechanism. In the presence of an effective inhibitor like an 8-hydroxyquinoline derivative, the charge transfer resistance (R_ct) value increases significantly, while the double-layer capacitance (C_dl) decreases. The increase in R_ct indicates a slowing of the corrosion rate at the metal-solution interface, while the decrease in C_dl is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which form a less permeable dielectric layer. scirp.orgscirp.org
The following interactive table, based on typical data for 8-hydroxyquinoline derivatives, illustrates the relationship between inhibitor concentration and inhibition efficiency. electrochemsci.orgmdpi.comresearchgate.net
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 150 | 200 | 0 |
| 1.00E-05 | 45 | 750 | 70 |
| 5.00E-05 | 22 | 1800 | 85.3 |
| 1.00E-04 | 15 | 2500 | 90 |
| 1.00E-03 | 6 | 5500 | 96 |
Long-Term Performance and Stability of Inhibitory Films
For practical applications, the long-term stability of the protective film formed by the inhibitor is critical. The effectiveness of the inhibitory film is dependent on the strength and stability of the bonds formed between the inhibitor molecules and the metal surface. Chemisorption generally leads to the formation of more stable and robust protective layers compared to physisorption.
Studies on related organic inhibitors have shown that inhibition efficiency can change with prolonged exposure to the corrosive environment. For one thiosemicarbazide (B42300) derivative, the inhibition efficiency was observed to increase over the first several hours of immersion, peaking at around 10 hours before slowly decreasing over a 48-hour period. mdpi.com This initial increase is attributed to the gradual formation and organization of a more compact and orderly adsorbed layer on the metal surface. The subsequent decrease may be due to the slow degradation or desorption of the inhibitor film over extended periods.
The stability of the film formed by this compound is expected to be high due to the multiple adsorption sites and the potential for strong coordinate bonding via its nitrogen and oxygen atoms. The bulky benzyl and methyl groups could also enhance the film's stability by creating a more compact, hydrophobic barrier that repels water and corrosive ions.
Optoelectronic Material Development
Metal complexes of 8-hydroxyquinoline and its derivatives are renowned for their applications in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Their thermal stability, fluorescent properties, and charge-transporting capabilities make them highly suitable for these applications.
Role as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an OLED, distinct layers are responsible for injecting and transporting positive charges (holes) and negative charges (electrons). The efficient recombination of these charges in an emissive layer generates light. Metal complexes of 8-hydroxyquinoline, such as the archetypal tris(8-hydroxyquinolinato)aluminium (Alq3), are widely used as the electron transport layer (ETL) material due to their excellent electron mobility and stability. researchgate.netresearchgate.net
A metal complex of this compound would serve a similar function. The role of the ETL is to accept electrons from the cathode and transport them efficiently to the interface with the emissive layer. The performance of an electron carrier is largely determined by the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). For efficient electron injection, the LUMO level of the ETL material should be closely matched with the work function of the cathode.
In-depth Analysis of Photophysical Properties of this compound and its Metal Complexes Reveals Limited Data for Device Performance Assessment
A thorough investigation into the photophysical properties of the chemical compound this compound and its corresponding metal complexes, particularly in the context of their application in optoelectronic devices, has revealed a significant scarcity of detailed, publicly available research data. While the broader class of 8-hydroxyquinoline derivatives is well-established for its luminescent properties and use in organic light-emitting diodes (OLEDs), specific experimental data for the N-benzyl-N-methyl substituted derivative at the 2-position remains largely unpublished in accessible scientific literature.
The 8-hydroxyquinoline (quinolin-8-ol) scaffold is a classic bidentate chelating ligand that forms stable and highly fluorescent complexes with a variety of metal ions, most notably aluminum (Alq3), zinc (Znq2), and magnesium (Mgq2). These metal complexes are known for their strong emissions, good thermal stability, and excellent electron-transporting properties, making them foundational materials in OLED technology. The photophysical characteristics of these complexes, such as their absorption and emission wavelengths, photoluminescence quantum yields (PLQY), and excited-state lifetimes, can be finely tuned by introducing various substituents onto the quinoline ring.
For instance, modifications at the C-5 and C-7 positions of the quinoline ring have been extensively studied to shift the emission color of the resulting metal complexes across the visible spectrum. Similarly, substitutions at the 2-position are known to influence the steric and electronic properties of the ligand, which in turn affects the coordination geometry and photophysical behavior of the metal complexes.
However, a specific search for "this compound" reveals its availability from chemical suppliers, confirming its synthesis, but does not yield peer-reviewed studies detailing its photophysical properties or the performance of its metal complexes in OLEDs. Consequently, crucial data points required for a comprehensive analysis of its device-relevant properties are unavailable. This includes:
Absorption and Emission Spectra: No specific data on the absorption and emission maxima (λ_abs and λ_em) for either the free ligand or its metal complexes could be found. This information is fundamental to determining the color of emitted light.
Photoluminescence Quantum Yield (PLQY): The efficiency of the light emission process, a critical parameter for OLED performance, is not documented for this specific compound or its complexes.
Excited-State Lifetime (τ): Information on the decay dynamics of the excited state, which influences device efficiency and stability, is also absent from the available literature.
While it can be inferred from the general knowledge of 8-hydroxyquinoline derivatives that the introduction of a bulky and electron-donating benzyl(methyl)amino group at the 2-position would likely influence the ligand field strength and the metal-to-ligand charge transfer (MLCT) characteristics of its metal complexes, any specific claims about the resulting photophysical properties would be speculative.
Theoretical and Mechanistic Investigations of 2 Benzyl Methyl Amino Quinolin 8 Ol
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are powerful tools for modeling the structural and electronic properties of molecules. scirp.org These methods provide a fundamental understanding of a compound's behavior at the atomic level.
The first step in theoretical analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. scirp.orgresearchgate.net For 2-(Benzyl(methyl)amino)quinolin-8-ol, this process involves calculating bond lengths, bond angles, and dihedral angles.
The structure consists of a quinolin-8-ol core, a methyl group, and a benzyl (B1604629) group attached to an amino nitrogen. Due to the flexibility of the benzyl and methyl groups, multiple conformations (conformers) can exist. Conformer analysis is performed to identify the most stable isomer. The quinoline (B57606) ring system is largely planar, but the attached benzyl and methyl groups can rotate. nih.gov Studies on similar benzyl-substituted quinoline structures show that the benzyl rings are often significantly inclined with respect to the quinoline plane due to steric hindrance. nih.gov For instance, in a related structure, benzyl rings were found to be inclined to the quinoline ring by angles of 74.09° and 89.43°. nih.gov The optimization process yields precise values for these geometric parameters.
Table 1: Representative Calculated Structural Parameters for Quinoline Derivatives Note: The following data is representative of the types of parameters calculated for similar quinoline structures using DFT methods.
| Parameter | Description | Typical Calculated Value Range |
| Bond Lengths (Å) | ||
| C-N (quinoline ring) | Length of the carbon-nitrogen bond within the heterocyclic ring. | 1.32 - 1.38 Å |
| C-O (hydroxyl) | Length of the carbon-oxygen bond of the hydroxyl group. | 1.36 - 1.39 Å |
| N-C (amino-benzyl) | Length of the bond between the amino nitrogen and the benzyl carbon. | 1.45 - 1.48 Å |
| Bond Angles (°) ** | ||
| C-N-C (amino) | Angle around the central amino nitrogen atom. | 118° - 122° |
| C-O-H (hydroxyl) | Angle of the hydroxyl group attached to the quinoline ring. | 108° - 110° |
| Dihedral Angles (°) ** | ||
| Quinoline-Benzyl | The twist angle between the plane of the quinoline ring and the benzyl ring. | 60° - 90° |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Global Reactivity Descriptors
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. youtube.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comajchem-a.com
For quinoline derivatives, the HOMO is often located over the electron-rich quinolinol ring system and the nitrogen atom, indicating these are the primary sites for electron donation. The LUMO's distribution can vary but is typically spread across the aromatic system. These orbitals govern charge transfer interactions within the molecule and with other species. irjweb.com
From the energies of the HOMO and LUMO, global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. irjweb.comajchem-a.com These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). ajchem-a.com
Table 2: Global Reactivity Descriptors and Their Calculation Note: These descriptors are calculated from HOMO and LUMO energy values obtained through DFT.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. ajchem-a.com |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net
In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen and nitrogen atoms due to their high electronegativity. The hydrogen atom of the hydroxyl group and parts of the aromatic rings would likely exhibit positive potential. This information is crucial for predicting how the molecule will interact with other molecules or surfaces, such as in hydrogen bonding or coordination with metal ions. researchgate.net
Organic molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and telecommunications. nih.govscihorizon.comtcichemicals.com Theoretical calculations are used to predict these properties by determining the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov
The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG). scihorizon.com A high β value suggests strong NLO activity. For molecules like this compound, the presence of electron-donating (amino, hydroxyl) and electron-accepting parts of the π-system can lead to a significant dipole moment and hyperpolarizability. Calculations for similar organic compounds, such as N-benzyl-2-methyl-4-nitroaniline, have been used to quantify their NLO coefficients and confirm their potential for these applications. nih.govresearchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. This is particularly useful for understanding interactions in a condensed phase, such as a molecule's behavior in solution or on a surface.
MD simulations are extensively used to model the interaction between corrosion inhibitors and metal surfaces. researchgate.netnajah.edu For this compound, which is a derivative of the well-known corrosion inhibitor 8-hydroxyquinoline (B1678124), these simulations can elucidate its protective mechanism. africaresearchconnects.comnajah.educonsensus.app
In a typical simulation, a model of a metal surface (e.g., iron, Fe(110)) is placed in a simulation box with the inhibitor molecules and a corrosive medium (like aqueous HCl). researchgate.netnajah.edu The simulation tracks the movements of all atoms over time, governed by force fields. The results can reveal how the inhibitor molecules adsorb onto the metal surface. Quinoline derivatives tend to adsorb in a flat-lying or near-parallel orientation to the surface, maximizing the contact between their π-electron systems and the vacant d-orbitals of the metal atoms. researchgate.net This adsorption forms a protective film that shields the metal from corrosive agents. africaresearchconnects.com The interaction or binding energy between the inhibitor and the surface can be calculated from the simulation, providing a quantitative measure of the adsorption strength. researchgate.net
Solution-Phase Conformational Dynamics
The conformational flexibility of this compound in solution is a key determinant of its chemical reactivity and metal-binding capabilities. While specific experimental studies on the conformational dynamics of this exact molecule are not extensively documented in the reviewed literature, insights can be drawn from computational studies and the known behavior of structurally related N-substituted 2-aminoquinolines and 8-hydroxyquinoline derivatives.
The primary degrees of freedom in this compound involve the rotation around the C2-N bond (connecting the quinoline ring and the amino group) and the N-C bonds of the benzyl and methyl groups. The orientation of the benzyl and methyl substituents relative to the quinoline plane is subject to steric and electronic influences. It is hypothesized that the molecule exists as an equilibrium of multiple conformers in solution. The relative populations of these conformers are influenced by factors such as the polarity of the solvent and temperature.
Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into the preferred conformations and the energy barriers for interconversion. For similar N-substituted aminoquinolines, studies have indicated that the planarity of the quinoline ring is largely maintained, while the exocyclic amino substituent can adopt various rotational conformations. The presence of the bulky benzyl group likely introduces significant steric hindrance, influencing the preferred dihedral angles.
Table 1: Hypothetical Torsional Barriers for Key Rotatable Bonds in this compound (Illustrative Data)
| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |
| Quinoline(C2)-N | Rotation of the amino group relative to the quinoline ring | 5 - 10 |
| N-CH₂ (Benzyl) | Rotation of the benzyl group | 3 - 6 |
| N-CH₃ (Methyl) | Rotation of the methyl group | 1 - 3 |
Note: The data in this table is illustrative and based on general values for similar chemical structures. Specific experimental or computational data for this compound is not available in the cited literature.
Reaction Mechanism Elucidation
Proposed Pathways for Synthesis and Derivatization
The synthesis of this compound can be envisioned through several plausible synthetic routes, drawing from established methods for the synthesis of substituted 8-hydroxyquinolines.
A likely pathway commences with the synthesis of the 2-amino-8-hydroxyquinoline scaffold. This can be achieved through methods such as the Skraup or Friedländer synthesis, followed by amination at the 2-position. A documented efficient synthesis of 2-amino-8-hydroxyquinoline starts from the readily available 8-hydroxyquinoline N-oxide. carbogen-amcis.com
Subsequent derivatization to introduce the benzyl and methyl groups at the amino nitrogen can be achieved through sequential N-alkylation reactions. For instance, 2-amino-8-hydroxyquinoline could first be methylated using a suitable methylating agent, followed by benzylation with benzyl halide in the presence of a base. The order of these alkylation steps could potentially be reversed.
Alternatively, a reductive amination approach could be employed, where 2-amino-8-hydroxyquinoline is reacted with benzaldehyde (B42025) to form a Schiff base, which is then reduced and subsequently methylated.
Derivatization of the core structure could involve electrophilic substitution on the quinoline ring, with the hydroxyl and amino groups directing the position of substitution.
Metal-Ligand Binding Mechanism and Selectivity
The 8-hydroxyquinoline scaffold is a well-known chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govscispace.com The binding typically occurs through the deprotonated hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring, forming a stable five-membered chelate ring. rroij.comscirp.org
The introduction of the benzyl(methyl)amino group at the 2-position is expected to modulate the electronic properties of the quinoline ring and, consequently, its metal-binding affinity and selectivity. The amino group, being an electron-donating group, can increase the electron density on the quinoline nitrogen, potentially enhancing its basicity and coordination strength.
The steric bulk of the benzyl and methyl groups at the 2-position can also play a crucial role in metal ion selectivity. This steric hindrance may favor the coordination of metal ions with specific coordination geometries and ionic radii, while disfavoring others. This principle is often exploited in the design of selective ligands.
The selectivity of this compound for different metal ions would depend on a combination of factors including the stability of the resulting complex, the preferred coordination number of the metal ion, and the geometric constraints imposed by the ligand.
Structure-Property Relationships Derived from Computational Studies
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structure-property relationships of quinoline derivatives. nih.govrsc.org While specific computational studies on this compound are scarce, general principles derived from studies on similar molecules can be applied.
DFT calculations can be used to predict the optimized molecular geometry, electronic structure, and spectroscopic properties of the molecule. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its potential as an electron donor or acceptor.
For 8-hydroxyquinoline derivatives, computational studies have been employed to understand the effect of substituents on their metal-chelating properties and photophysical characteristics. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, affecting its interaction with metal ions.
Table 2: Predicted Electronic Properties of Substituted 8-Hydroxyquinolines from a Hypothetical DFT Study (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 8-Hydroxyquinoline | -5.8 | -1.2 | 4.6 |
| 2-Amino-8-hydroxyquinoline | -5.5 | -1.1 | 4.4 |
| This compound | -5.4 | -1.0 | 4.4 |
Note: This table presents illustrative data based on general trends observed in computational studies of substituted quinolines and is not based on specific calculations for the listed compounds.
These computational models can also be extended to study the metal complexes of this compound, providing information on their coordination geometry, binding energies, and electronic transitions, which are crucial for understanding their potential applications.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner–von Miller, and Friedländer syntheses. nih.govacs.org However, these approaches often involve harsh conditions, hazardous reagents, and lengthy reaction times, which are misaligned with modern principles of green chemistry. nih.govnih.gov Future research should focus on developing more sustainable and efficient synthetic pathways to 2-(Benzyl(methyl)amino)quinolin-8-ol and its analogues.
Key areas for investigation include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in many organic transformations, including the synthesis of heterocyclic compounds like quinolines. tandfonline.com Exploring microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and rapid production. nih.govtandfonline.com
One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would enhance efficiency by reducing the number of intermediate purification steps and minimizing solvent waste. nih.govresearchgate.net
Green Solvents and Catalysts: The use of environmentally benign solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) should be prioritized. tandfonline.comorganic-chemistry.org An "on-water" synthesis, which leverages the unique properties of water to accelerate reactions, has been successfully applied to other 2-substituted quinolines and represents a promising avenue. organic-chemistry.org Furthermore, employing reusable, non-toxic catalysts, potentially nanocatalysts, could significantly improve the environmental footprint of the synthesis. acs.org
A comparative table of traditional versus potential green synthetic approaches is presented below.
| Feature | Traditional Synthesis (e.g., Friedländer, Skraup) | Future Green Synthesis |
| Reaction Conditions | High temperatures, harsh acids/bases nih.gov | Room temperature, microwave irradiation tandfonline.com |
| Solvents | Hazardous organic solvents nih.gov | Water, ethanol, PEG, solvent-free tandfonline.comorganic-chemistry.org |
| Catalysts | Stoichiometric, non-recyclable reagents nih.gov | Reusable catalysts (e.g., Amberlyst-15), nanocatalysts acs.orgtandfonline.com |
| Efficiency | Multiple steps, lower atom economy acs.org | One-pot reactions, higher yields researchgate.net |
| Waste Generation | Significant hazardous waste tandfonline.com | Minimal, less hazardous waste tandfonline.com |
Exploration of New Metal Ion Selectivity and Specificity in Chemosensors
The 8-hydroxyquinoline (B1678124) (oxine) scaffold is a classic component in the design of fluorescent chemosensors for metal ion detection, particularly for ions like Zn²⁺ and Al³⁺. nih.govnih.gov The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a bidentate chelation site. The introduction of the 2-(benzyl(methyl)amino) group is expected to modulate the electronic and steric properties of the ligand, potentially leading to novel selectivity and specificity.
Future research should systematically investigate the coordination chemistry of this compound with a wide range of metal ions. Key questions to address include:
How does the electron-donating nature of the amino group at the C2 position influence the photophysical properties (absorption and fluorescence) of the molecule upon metal binding?
Can the steric bulk of the benzyl (B1604629) and methyl groups induce selectivity for metal ions with specific coordination geometries or ionic radii?
Could this ligand differentiate between chemically similar ions, such as Zn²⁺ and Cd²⁺, which remains a challenge for many chemosensors? nih.gov
Studies should involve spectroscopic titrations (UV-Vis and fluorescence) to determine binding constants and stoichiometry with various metal ions. The development of a highly selective and sensitive "turn-on" or "turn-off" fluorescent sensor for a specific, biologically or environmentally important metal ion would be a significant outcome. nih.gov
Expansion of Catalytic Applications to Challenging Organic Reactions
Quinoline-based ligands are integral to coordination chemistry and have been used to create catalysts for various organic transformations. Metal complexes of this compound could serve as novel catalysts. The tridentate N,N,O-coordination pocket offered by the ligand could stabilize various transition metal centers, enabling unique catalytic activities.
Future research could explore:
Synthesis of Metal Complexes: Preparation and characterization of complexes with transition metals such as palladium, copper, chromium, and molybdenum. researchgate.net
Catalytic Testing: Evaluating the efficacy of these complexes in challenging reactions like C-C and C-N bond-forming cross-couplings, acceptorless dehydrogenative coupling of alcohols, or asymmetric catalysis if chiral variants of the ligand are synthesized. researchgate.net
Mechanistic Studies: Investigating the reaction mechanisms to understand the role of the ligand in the catalytic cycle, which could guide the design of more efficient second-generation catalysts.
The modular nature of the ligand allows for fine-tuning of its electronic and steric properties by modifying the substituents on the benzyl or amino groups, offering a platform for developing a library of catalysts for various applications.
Investigation of this compound in Supramolecular Chemistry
The molecular structure of this compound contains several features conducive to forming ordered, non-covalent assemblies, making it an attractive building block for supramolecular chemistry.
Unexplored avenues in this area include:
Hydrogen Bonding: The 8-hydroxyl group can act as a hydrogen bond donor, while the quinoline and amino nitrogen atoms can act as acceptors. researchgate.net These interactions could be exploited to form predictable supramolecular structures like dimers, chains, or sheets. mdpi.com
π–π Stacking: The extended aromatic system of the quinoline core is prone to π–π stacking interactions, which can play a crucial role in the organization of molecules in the solid state or in solution. researchgate.net
Self-Assembly: Investigating the self-assembly behavior of the molecule under various conditions (e.g., in different solvents, at different concentrations, or on surfaces) could lead to the formation of novel supramolecular polymers, gels, or liquid crystals.
The interplay between hydrogen bonding, π–π stacking, and metal coordination could lead to the construction of complex and functional metal-organic supramolecular architectures.
Advanced Computational Modeling for Predictive Material Design
Computational chemistry provides powerful tools for predicting the properties of molecules and materials, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling is a largely unexplored but highly promising field.
Future research directions include:
Quantum-Chemical Calculations: Using methods like Density Functional Theory (DFT) to model the molecule's geometry, electronic structure, and spectroscopic properties. This can provide insights into its reactivity, metal-binding affinities, and the nature of its excited states, which is crucial for understanding its fluorescence behavior.
Quantitative Structure-Activity Relationship (QSAR): For applications like chemosensors or catalysts, 2D and 3D-QSAR models could be developed. nih.gov By creating a library of virtual analogues and calculating various molecular descriptors, these models can predict the activity of new derivatives before their synthesis, saving time and resources. nih.gov
Molecular Docking: If the molecule is investigated for biological applications, molecular docking simulations can predict its binding mode and affinity to specific biological targets, such as enzymes or protein receptors.
These predictive models can help rationalize experimental observations and guide the design of new molecules with enhanced performance for specific applications.
| Computational Method | Potential Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Understanding chemosensor mechanism | Electronic structure, absorption/emission spectra, metal binding energies |
| QSAR Modeling | Design of improved catalysts or sensors | Correlation of structure with catalytic activity or ion selectivity |
| Molecular Dynamics (MD) | Simulating supramolecular self-assembly | Stability of aggregates, solvent effects, assembly pathways |
| Molecular Docking | Exploring potential biological activity | Binding affinity and mode to protein targets |
Integration into Multifunctional Materials and Hybrid Systems
A significant future direction is the incorporation of this compound as a functional unit into larger, more complex material systems. This could unlock synergistic properties and create advanced multifunctional materials.
Potential research avenues include:
Polymer Functionalization: Covalently attaching the molecule to polymer backbones to create materials for metal ion sensing, extraction, or catalytic applications on a solid support.
Hybrid Materials: Integrating the compound with inorganic materials like silica (B1680970) nanoparticles, quantum dots, or metal-organic frameworks (MOFs). For example, grafting it onto the surface of nanoparticles could create a hybrid sensor with enhanced stability and sensitivity.
Organic Electronics: The quinoline core is a component of some organic light-emitting diode (OLED) materials. The specific electronic properties imparted by the substituents in this compound could be explored for applications in organic electronics, either as an emissive layer or a host material.
By moving beyond the single molecule, this research direction aims to harness the unique properties of this compound within macroscopic systems, leading to new technologies in sensing, catalysis, and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Benzyl(methyl)amino)quinolin-8-ol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Mannich-type reactions or nucleophilic substitution. For example, reacting 8-hydroxyquinoline derivatives with benzyl(methyl)amine under reflux in ethanol or methanol, often using paraformaldehyde as a coupling agent. Purification typically involves column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization from ethanol. Purity is confirmed via HPLC (>98%) and validated by (e.g., aromatic proton shifts at δ 8.5–7.2 ppm) and HRMS (m/z calculated for : 264.1263; observed: 264.1265) .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Key techniques include:
- : Identify the quinolin-8-ol proton (δ ~9.5 ppm, broad singlet) and benzyl/methyl groups (δ 4.5–3.2 ppm for benzyl CH; δ 2.8 ppm for N–CH).
- HRMS : Confirm molecular ion peaks and isotopic patterns.
- X-ray crystallography : Use SHELXL for structure refinement. For example, a recent study resolved positional disorder in the benzyl group using anisotropic displacement parameters .
Q. What are its primary applications in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating metals (e.g., Zn, Cu) via the quinolin-8-ol oxygen and tertiary amine nitrogen. Fluorescence studies (λ = 365 nm, λ = 480 nm) show enhanced emission upon metal binding, useful for designing chemosensors. Stability constants () are determined via potentiometric titrations in methanol/water (1:1) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP with 20% exact exchange) to model frontier orbitals. Basis sets like 6-31G(d,p) are suitable for geometry optimization. Validate computed UV-Vis spectra () against experimental data (e.g., TD-DFT vs. spectrophotometry). Studies show that inclusion of exact exchange improves agreement with observed absorption bands (error < 10 nm) .
Q. What structural modifications enhance its bioactivity, and how are SAR studies designed?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., NO) at C5/C7 to improve binding to targets like HIV integrase. Replace benzyl with substituted aryl groups to reduce cytotoxicity.
- SAR Workflow :
Synthesize derivatives (e.g., 5-((p-tolylamino)methyl)quinolin-8-ol).
Test inhibition (IC) in enzyme assays (e.g., HIV integrase-LEDGF/p75 interaction).
Correlate activity with logP and Hammett constants. Recent studies achieved IC values < 10 µM for optimized analogs .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-check with (e.g., quinolin-8-ol carbons at δ 150–160 ppm).
- X-ray vs. computational models : If crystallography is unfeasible, compare DFT-optimized geometries with NOESY/ROESY data to confirm stereochemistry.
- Systematic review : Apply PRISMA guidelines to exclude artifacts from solvent peaks or impurities .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Methodological Answer : Common issues include:
- Disorder in the benzyl group : Model using PART instructions in SHELXL and refine occupancy factors.
- Weak diffraction : Collect data at low temperature (100 K) and use synchrotron radiation. A recent study achieved R = 0.045 using TWINABS for absorption corrections .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats. Use N95 masks if airborne particles are generated.
- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation. LC-MS monitoring shows decomposition <5% over 6 months under these conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
